PI3Kα Inhibition: 3-Bromo vs. 2-Chloro Substituted Analogs
The 3-bromophenylamino-substituted pyridine-3-sulfonamide scaffold demonstrates potent PI3Kα inhibition with an IC₅₀ of 4.40 nM [1]. In direct structural comparison, a related pyridine-3-sulfonamide series bearing 5-bromo-2-chloro substitution on the pyridine ring (rather than the phenyl ring) and an N-(1-phenylethyl) moiety exhibits substantially weaker PI3Kα inhibition, with R- and S-enantiomers displaying IC₅₀ values of 1.08 μM and 2.69 μM, respectively [2]. The approximately 245-fold potency differential (1,080 nM vs. 4.40 nM) underscores that the 3-bromophenylamino motif, rather than bromine substitution elsewhere on the scaffold, is critical for high-affinity PI3Kα engagement.
| Evidence Dimension | PI3Kα enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.40 nM |
| Comparator Or Baseline | R-enantiomer of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: IC₅₀ = 1,080 nM; S-enantiomer: IC₅₀ = 2,690 nM |
| Quantified Difference | ~245-fold higher potency for target compound vs. R-enantiomer comparator |
| Conditions | In vitro kinase inhibition assay; 384-well opti plate format with enzyme addition protocol (BindingDB assay ID 1, entry 10518 for target compound; separate kinase assay for comparator per PMC6332033) |
Why This Matters
A 245-fold potency differential directly informs lead selection in PI3Kα-targeted drug discovery programs, where nanomolar potency is a prerequisite for cellular and in vivo efficacy evaluation.
- [1] BindingDB Entry BDBM543496. Affinity Data: PI3Kα IC₅₀ = 4.40 nM. Data sourced from US Patent 11,279,703, Tables 3.5, 5.4, 6.294, 6.308, 6.324. View Source
- [2] Zhou Z, et al. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules. 2015;20(11):20926-20938. doi:10.3390/molecules201119736. PMC6332033. View Source
